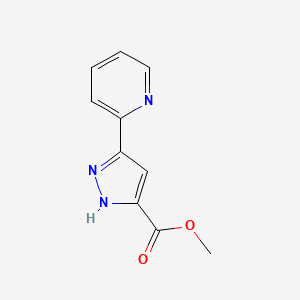![molecular formula C18H19ClN2O3 B2776084 methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate CAS No. 1333612-89-7](/img/structure/B2776084.png)
methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the benzoate ester family, which has been widely studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate is not fully understood, but it is believed to involve the inhibition of various pro-inflammatory and pro-cancer signaling pathways. It has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer, as well as the MAPK and PI3K/Akt signaling pathways.
Biochemical and physiological effects:
Methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to have antioxidant and neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate in lab experiments include its relatively easy synthesis method, high yield and purity, and its potential therapeutic applications in various diseases. However, there are some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate. One area of research is the development of more potent and selective analogs of the compound for use in the treatment of specific diseases. Another area of research is the investigation of its potential use in combination with other drugs or therapies for enhanced efficacy. Furthermore, the development of new drug delivery systems for the compound may also be explored to improve its bioavailability and reduce potential side effects.
Méthodes De Synthèse
The synthesis of methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate involves the reaction of 6-chloro-3-pyridinecarboxylic acid with isopropylamine to form the amide intermediate. The intermediate is then reacted with 3-methyl-4-hydroxybenzoic acid in the presence of methanesulfonic acid to yield the final product. The synthesis method is relatively straightforward and has been optimized for high yield and purity.
Applications De Recherche Scientifique
Methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate has been studied for its potential therapeutic applications in various diseases. In particular, it has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
methyl 4-[(6-chloropyridine-3-carbonyl)-propan-2-ylamino]-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)21(17(22)14-6-8-16(19)20-10-14)15-7-5-13(9-12(15)3)18(23)24-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCNXQFPSJWEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N(C(C)C)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2776005.png)
![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2776007.png)
![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide](/img/structure/B2776009.png)
![3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2776010.png)
![8-(3-chloro-4-methoxyphenyl)-3-cinnamyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776012.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776013.png)
![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2776014.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2776019.png)
![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776020.png)
